3-(4-(Benzyloxy)phenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions.
Synthesis of the Pyrazole Core: The pyrazole core is synthesized by reacting hydrazine hydrate with an appropriate β-keto ester or β-diketone under reflux conditions.
Condensation Reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the pyrazole core in the presence of pyridine-4-carboxaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: The compound has demonstrated anticancer activity in vitro, particularly against non-small lung tumor cell lines. It has also been evaluated for its antiproliferative and apoptosis-inducing properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity by binding to the ATP binding site . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound shares a similar core structure and has been studied for its EGFR kinase inhibitory activity.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium:
Uniqueness
3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit EGFR kinase and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
CAS No. |
303106-92-5 |
---|---|
Molecular Formula |
C23H19N5O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-17-10-12-24-13-11-17)22-14-21(26-27-22)19-6-8-20(9-7-19)30-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI Key |
HJGCKFMLFDYEGJ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.